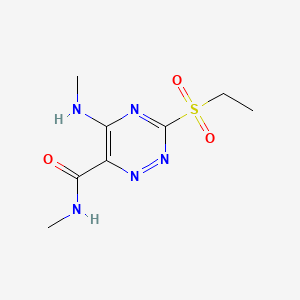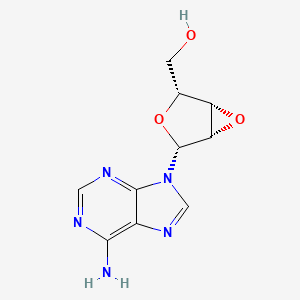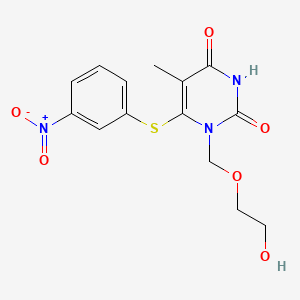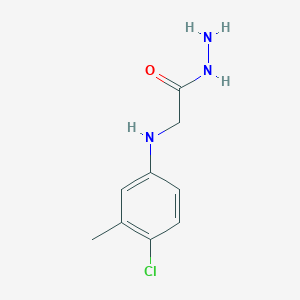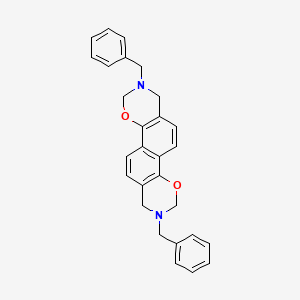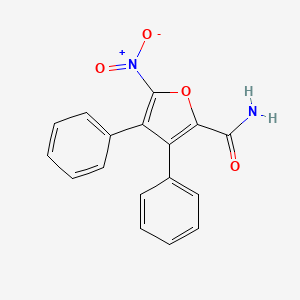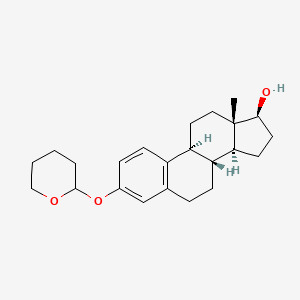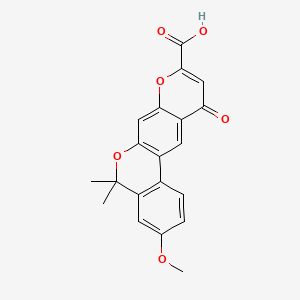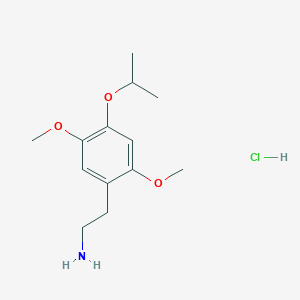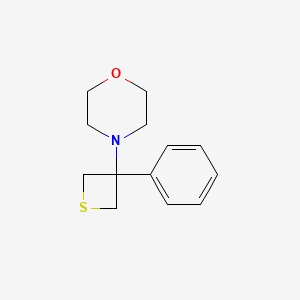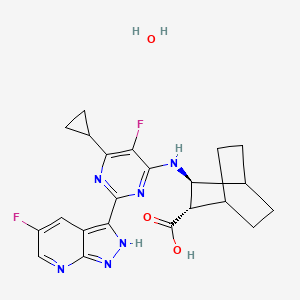
Onradivir monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Onradivir monohydrate is a potent antiviral compound primarily used for treating influenza virus infections. It is known for its efficacy against various strains of the influenza virus, including H1N1 and H3N2 . The compound is a small molecule drug with the molecular formula C22H24F2N6O3 and a molecular weight of 458.46 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Onradivir monohydrate involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of pyrimidine derivatives and various reagents to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the preparation of intermediates, purification, and crystallization to obtain the monohydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
Onradivir monohydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Wissenschaftliche Forschungsanwendungen
Onradivir monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antiviral mechanisms and developing new antiviral agents.
Biology: Employed in research to understand the biological pathways and molecular targets involved in influenza virus replication.
Medicine: Investigated for its potential therapeutic effects in treating influenza and other viral infections.
Industry: Utilized in the development of antiviral drugs and formulations
Wirkmechanismus
The mechanism of action of Onradivir monohydrate involves inhibiting the neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells. By binding to the active site of neuraminidase, this compound effectively blocks the enzyme’s activity, preventing the spread of the virus within the host. This inhibition reduces the viral load and alleviates the severity of symptoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oseltamivir: Another neuraminidase inhibitor used for treating influenza.
Zanamivir: A neuraminidase inhibitor with a similar mechanism of action.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases
Uniqueness
Onradivir monohydrate stands out due to its high binding affinity for the neuraminidase enzyme and its favorable pharmacokinetic profile, which allows it to maintain therapeutic concentrations in the body for extended periods. Additionally, it exhibits a low propensity for inducing resistance, making it a promising alternative to existing antiviral drugs .
Eigenschaften
CAS-Nummer |
2375241-19-1 |
|---|---|
Molekularformel |
C22H24F2N6O3 |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
(2S,3S)-3-[[6-cyclopropyl-5-fluoro-2-(5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C22H22F2N6O2.H2O/c23-12-7-13-18(29-30-19(13)25-8-12)21-27-17(11-5-6-11)15(24)20(28-21)26-16-10-3-1-9(2-4-10)14(16)22(31)32;/h7-11,14,16H,1-6H2,(H,31,32)(H,25,29,30)(H,26,27,28);1H2/t9?,10?,14-,16-;/m0./s1 |
InChI-Schlüssel |
XUXVTSUIFIUZSZ-MJSCHBGXSA-N |
Isomerische SMILES |
C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O.O |
Kanonische SMILES |
C1CC2CCC1C(C2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)
